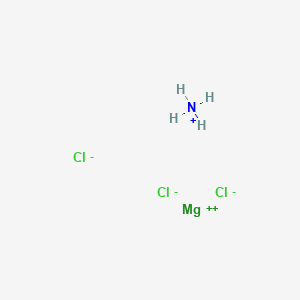
Ammonium magnesium trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium magnesium trichloride is an inorganic compound that consists of ammonium, magnesium, and chloride ions. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is typically represented by the chemical formula ( \text{NH}_4\text{MgCl}_3 ).
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium magnesium trichloride can be synthesized through the reaction of magnesium chloride and ammonium chloride in an aqueous solution. The reaction is typically carried out by dissolving magnesium chloride and ammonium chloride in water, followed by the addition of ammonia to the solution. The mixture is then allowed to crystallize, forming this compound crystals.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity magnesium chloride and ammonium chloride. The reaction is conducted in large reactors, where the reactants are mixed in precise stoichiometric ratios. The resulting solution is then subjected to controlled crystallization processes to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Ammonium magnesium trichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and ammonium chloride.
Reduction: It can be reduced to form magnesium metal and ammonium chloride.
Substitution: It can undergo substitution reactions with other halides to form different magnesium halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas and sodium borohydride.
Substitution: Common halides used in substitution reactions include sodium chloride and potassium bromide.
Major Products Formed:
Oxidation: Magnesium oxide and ammonium chloride.
Reduction: Magnesium metal and ammonium chloride.
Substitution: Different magnesium halides and ammonium chloride.
Scientific Research Applications
Ammonium magnesium trichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in the preparation of biological buffers and as a source of magnesium ions in biochemical assays.
Medicine: It is used in the formulation of certain pharmaceutical products and as a supplement for magnesium deficiency.
Industry: It is used in the production of magnesium metal and as a de-icing agent for roads and sidewalks.
Mechanism of Action
Ammonium magnesium trichloride can be compared with other similar compounds, such as:
Magnesium Chloride: Unlike this compound, magnesium chloride does not contain ammonium ions and has different solubility and reactivity properties.
Ammonium Chloride: This compound lacks magnesium ions and has different applications and chemical behavior compared to this compound.
Uniqueness: this compound is unique due to its combination of ammonium, magnesium, and chloride ions, which imparts distinct chemical and physical properties. Its ability to release both magnesium and chloride ions makes it valuable in various scientific and industrial applications.
Comparison with Similar Compounds
- Magnesium chloride
- Ammonium chloride
- Magnesium sulfate
- Ammonium sulfate
Properties
CAS No. |
60314-43-4 |
|---|---|
Molecular Formula |
Cl3H4MgN |
Molecular Weight |
148.70 g/mol |
IUPAC Name |
magnesium;azane;dichloride;hydrochloride |
InChI |
InChI=1S/3ClH.Mg.H3N/h3*1H;;1H3/q;;;+2;/p-2 |
InChI Key |
RGYXQOYMCJMMOB-UHFFFAOYSA-L |
SMILES |
[NH4+].[Mg+2].[Cl-].[Cl-].[Cl-] |
Canonical SMILES |
N.[Mg+2].Cl.[Cl-].[Cl-] |
Key on ui other cas no. |
60314-43-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















